molecular formula C27H27N3O5 B2676030 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide CAS No. 894549-92-9

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2676030
CAS No.: 894549-92-9
M. Wt: 473.529
InChI Key: DPBYQZYVRWOXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydroquinolinone-based acetamide derivative characterized by a 6,7-dimethoxy-substituted quinolinone core, a phenylaminomethyl group at position 3, and an N-(2-methoxyphenyl)acetamide side chain.

Properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-33-23-12-8-7-11-21(23)29-26(31)17-30-22-15-25(35-3)24(34-2)14-18(22)13-19(27(30)32)16-28-20-9-5-4-6-10-20/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBYQZYVRWOXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline with phenylamine, followed by acylation with 2-methoxyphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analog is 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,5-dimethylphenyl)acetamide (), which differs only in the acetamide substituent (3,5-dimethylphenyl vs. 2-methoxyphenyl). This substitution alters electronic and steric properties: the methoxy group in the target compound introduces polarity, while the dimethyl groups in the analog enhance hydrophobicity. Such differences could influence receptor binding affinity and metabolic stability .

Other analogs include morpholinone-based acetamides (), such as 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide. These compounds replace the quinolinone core with a morpholinone ring, reducing aromaticity and altering conformational flexibility. The 4-isopropylphenyl group in these derivatives further differentiates their steric profile compared to the target compound’s 2-methoxyphenyl group .

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound Dihydroquinolinone 2-Methoxyphenyl ~495 (estimated) Methoxy, phenylaminomethyl
Analog () Dihydroquinolinone 3,5-Dimethylphenyl ~493 (estimated) Dimethyl, phenylaminomethyl
Morpholinone Derivative () Morpholinone 4-Isopropylphenyl 347 (reported) Acetyl, isopropylphenyl

Table 2: Functional Group-Activity Relationships

Compound Type Substituent Features Reported Activity
Target Compound Methoxy, phenylaminomethyl Inferred kinase/CNS targets
Anti-inflammatory () Phenoxy, bicyclic terpene COX inhibition
Pesticide () Chloro, alkoxy, alkyl Herbicidal
Physicochemical and ADME Properties

The target compound’s methoxy groups likely improve solubility compared to the dimethylphenyl analog (), though both may face challenges in metabolic stability due to esterase-sensitive acetamide bonds. In contrast, morpholinone derivatives () with acetyl groups may undergo faster hepatic oxidation. Pesticide acetamides () prioritize environmental persistence over ADME optimization, as seen in their chloro-alkyl substituents .

Biological Activity

The compound 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N3O4C_{27}H_{27}N_{3}O_{4}, with a molecular weight of approximately 457.53 g/mol . The structure features a quinoline core with methoxy groups and an acetamide functional group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC27H27N3O4C_{27}H_{27}N_{3}O_{4}
Molecular Weight457.53 g/mol
Chemical ClassQuinoline Derivative

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activities. The compound in focus has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cell cycle regulation and inflammatory responses, leading to reduced tumor growth.
  • Case Study : A study demonstrated that a similar quinoline derivative significantly reduced glioma cell viability by inducing cell death through multiple pathways, including activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .

Antimicrobial Activity

Quinoline derivatives are also explored for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes, making it a candidate for further evaluation against resistant strains.

  • Research Findings : Compounds structurally related to this quinoline derivative have been documented to exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Preclinical Evaluations

Preclinical studies have been conducted to assess the pharmacokinetics and toxicity profiles of quinoline derivatives. The following findings are noteworthy:

  • Cytotoxicity : In vitro assays indicated that the compound has a favorable cytotoxicity profile, with lower toxicity towards normal cells compared to cancer cells.
  • Bioavailability : Studies suggest that modifications in the compound's structure can enhance its bioavailability and therapeutic efficacy.

Q & A

Q. Advanced Research Focus

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like Mannich reactions or amidation .
  • Solvent Effects : Molecular dynamics simulations model solvent interactions to optimize polarity and proticity (e.g., DMF vs. THF) .
  • Electronic Properties : HOMO-LUMO analysis identifies nucleophilic/electrophilic sites, guiding functionalization strategies .

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Q. Basic Research Focus

  • NMR :
    • ¹H NMR : Methoxy groups (δ 3.7–3.9 ppm), quinoline protons (δ 6.8–8.2 ppm), and acetamide NH (δ 7.6–8.0 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm acetamide and quinoline-2-oxo groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • MS : ESI/APCI(+) detects [M+H]⁺ and fragmentation patterns to verify molecular weight and substituents .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced Research Focus

  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) .
  • Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent-specific effects .
  • Dose-Response Curves : Calculate IC₅₀ values under standardized conditions to normalize potency metrics .

What strategies are effective in elucidating the mechanism of action of this compound in pharmacological studies?

Q. Advanced Research Focus

  • Target Identification : Perform kinase inhibition assays or thermal shift assays to identify protein binding partners .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR tyrosine kinase) and validate with site-directed mutagenesis .
  • Pathway Analysis : RNA-seq or proteomics on treated cells reveals downstream effects (e.g., apoptosis markers like caspase-3) .

How can structural modifications enhance the compound’s stability and bioavailability?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to improve solubility .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) and modify with fluorine .
  • LogP Optimization : Replace phenyl groups with pyridyl analogs to balance lipophilicity and aqueous solubility .

What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?

Q. Basic Research Focus

  • In Vitro :
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, A549) .
    • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases .
  • In Vivo :
    • Pharmacokinetics: Administer to rodents (10–50 mg/kg) and measure plasma half-life via LC-MS .
    • Efficacy: Xenograft models for antitumor activity assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.